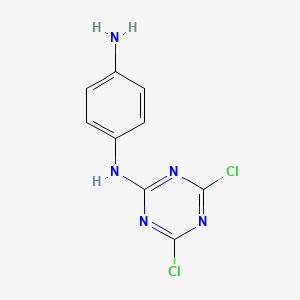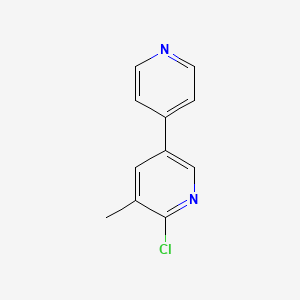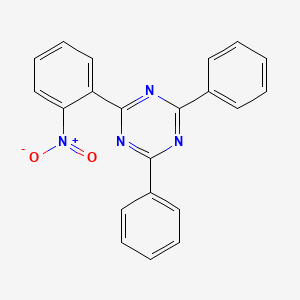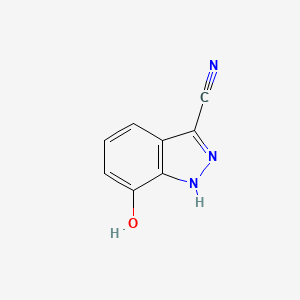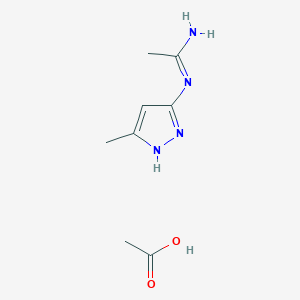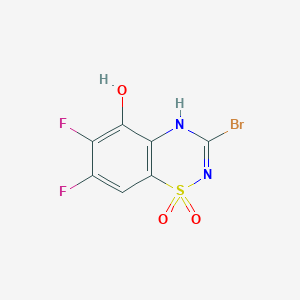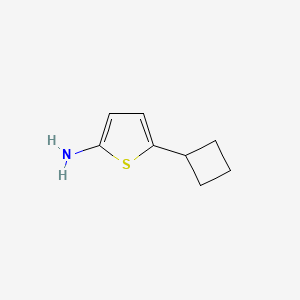
5-Cyclobutylthiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutylthiophen-2-amine: is an organic compound that features a thiophene ring substituted with a cyclobutyl group and an amine group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their aromatic properties and diverse applications in various fields . The cyclobutyl group adds a unique structural aspect, potentially influencing the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylthiophen-2-amine can be approached through several methods, including:
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes, such as:
Catalytic Methods: Utilizing transition metal catalysts to enhance reaction efficiency and selectivity.
Green Chemistry Approaches: Employing environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclobutylthiophen-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring, being π-excessive, readily reacts with electrophiles, leading to substitution reactions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Nucleophilic Substitution: Alkylated or acylated amine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclobutylthiophen-2-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology and Medicine: Thiophene derivatives, including this compound, exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . They are explored for their potential as therapeutic agents in drug development .
Industry: In industrial applications, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of 5-Cyclobutylthiophen-2-amine involves its interaction with molecular targets and pathways, depending on its specific application. For instance:
Comparación Con Compuestos Similares
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Aminothiophene: Similar structure but without the cyclobutyl group, leading to different reactivity and properties.
Cyclobutylamine: Lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness: 5-Cyclobutylthiophen-2-amine’s unique combination of a cyclobutyl group and a thiophene ring imparts distinct reactivity and properties, making it valuable in specific applications where both aromaticity and the cyclobutyl group’s influence are desired .
Propiedades
Fórmula molecular |
C8H11NS |
|---|---|
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
5-cyclobutylthiophen-2-amine |
InChI |
InChI=1S/C8H11NS/c9-8-5-4-7(10-8)6-2-1-3-6/h4-6H,1-3,9H2 |
Clave InChI |
URUANHNPCFBGEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



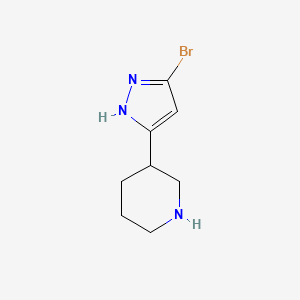
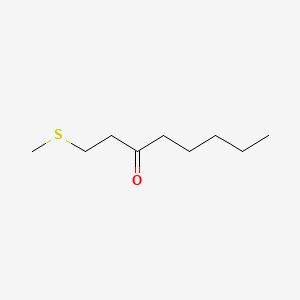
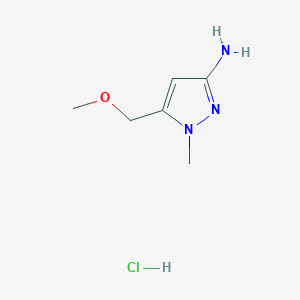
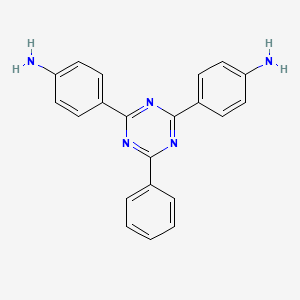
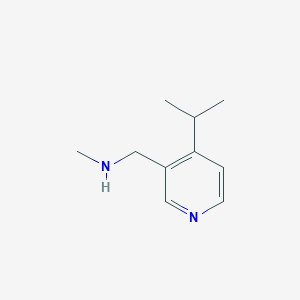
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
